molecular formula C24H27NO4 B11384417 3-[2-(4-methoxyphenyl)ethyl]-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

3-[2-(4-methoxyphenyl)ethyl]-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

Cat. No.: B11384417
M. Wt: 393.5 g/mol
InChI Key: FNNPYLJMZWDZIB-UHFFFAOYSA-N
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Description

3-[2-(4-methoxyphenyl)ethyl]-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one is a complex organic compound with a unique structure that combines elements of chromene and oxazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-methoxyphenyl)ethyl]-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one typically involves multiple steps, starting from readily available precursors. One common approach is to use a Suzuki–Miyaura coupling reaction to form the core structure, followed by cyclization and functional group modifications . The reaction conditions often require the use of palladium catalysts, boron reagents, and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring consistent quality control. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-methoxyphenyl)ethyl]-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound.

    Substitution: Allows for the replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures, specific solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

3-[2-(4-methoxyphenyl)ethyl]-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[2-(4-methoxyphenyl)ethyl]-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved can vary depending on the biological context and the specific target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(4-methoxyphenyl)ethyl]-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one stands out due to its unique combination of chromene and oxazine structures, which confer specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C24H27NO4

Molecular Weight

393.5 g/mol

IUPAC Name

3-[2-(4-methoxyphenyl)ethyl]-10-methyl-6-propyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one

InChI

InChI=1S/C24H27NO4/c1-4-5-18-13-22(26)29-24-16(2)23-19(12-21(18)24)14-25(15-28-23)11-10-17-6-8-20(27-3)9-7-17/h6-9,12-13H,4-5,10-11,14-15H2,1-3H3

InChI Key

FNNPYLJMZWDZIB-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=C3CN(COC3=C2C)CCC4=CC=C(C=C4)OC

Origin of Product

United States

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